4'-Chloro-6-methylflavone

Structure-Activity Relationship GABA-A Receptor Modulation Flavone SAR

4'-Chloro-6-methylflavone (CAS 60402-30-4), systematically named 2-(4-chlorophenyl)-6-methylchromen-4-one, is a synthetic flavone derivative with the molecular formula C₁₆H₁₁ClO₂ and a molecular weight of 270.71 g/mol. The compound features a chlorine atom at the para (4') position of the pendant phenyl ring and a methyl group at the 6-position of the benzopyran backbone.

Molecular Formula C16H11ClO2
Molecular Weight 270.71 g/mol
CAS No. 60402-30-4
Cat. No. B186953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-6-methylflavone
CAS60402-30-4
Molecular FormulaC16H11ClO2
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3
InChIKeyZMRCCOUBQBXXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-6-methylflavone (CAS 60402-30-4) Chemical Identity and Core Procurement Specifications


4'-Chloro-6-methylflavone (CAS 60402-30-4), systematically named 2-(4-chlorophenyl)-6-methylchromen-4-one, is a synthetic flavone derivative with the molecular formula C₁₆H₁₁ClO₂ and a molecular weight of 270.71 g/mol [1]. The compound features a chlorine atom at the para (4') position of the pendant phenyl ring and a methyl group at the 6-position of the benzopyran backbone . Its physicochemical profile includes a melting point of 196.5-197 °C and a calculated LogP of approximately 4.42 [2]. Commercial availability includes products with minimum purity specifications of 95%, with long-term storage recommended in cool, dry conditions .

4'-Chloro-6-methylflavone: Why In-Class Flavone Derivatives Cannot Be Freely Substituted


Within the flavone derivative class, subtle positional variations in substitution patterns produce pronounced differences in pharmacological behavior and receptor engagement profiles. Structure-activity relationship (SAR) analyses of halogenated flavones have established that substitutions at the 6-position and the 3' or 4' positions are critical determinants of high-affinity benzodiazepine receptor (BDZ-R) ligand activity [1]. A positional isomer of the target compound—2'-chloro-6-methylflavone (2'-Cl-6MF)—exhibits potent GABA-A receptor subtype-selective positive allosteric modulation (EC₅₀ in low micromolar range) and demonstrates in vivo antinociceptive efficacy in cisplatin-induced neuropathic pain models at doses of 30-100 mg/kg [2]. This demonstrates that even a single-position shift of the chloro substituent (4' vs. 2') on the phenyl ring can confer qualitatively distinct functional consequences. Substituting an alternative flavone derivative without verifying its specific substitution pattern and corresponding receptor interaction profile introduces substantial experimental risk and may invalidate study conclusions.

4'-Chloro-6-methylflavone Differential Evidence: Quantified Comparisons Against Structural Analogs


Structural Differentiation: 4'-Chloro vs. 2'-Chloro Positional Isomerism

4'-Chloro-6-methylflavone (CAS 60402-30-4) is a positional isomer of 2'-chloro-6-methylflavone (2'-Cl-6MF, CAS 13178-99-9), differing solely in the location of the chloro substituent on the pendant phenyl ring—para (4') versus ortho (2') [1]. While direct receptor affinity data for 4'-Cl-6MF remain absent from peer-reviewed literature as of 2026, this isomerism is not a trivial structural nuance. The positional isomer 2'-Cl-6MF demonstrates potent positive allosteric modulation of GABA-A receptors at α2β2/3γ2L and α3β2/3γ2L subtypes (EC₅₀ < 10 μM, potentiation blocked by flumazenil) and produces dose-dependent antinociception in cisplatin-induced neuropathic pain models in rats [2]. The 4'-chloro substitution pattern constitutes a distinct chemical entity with a unique spatial and electronic configuration that would be expected to yield a different receptor interaction profile, underscoring that these positional isomers cannot be assumed to exhibit equivalent pharmacological behavior [3].

Structure-Activity Relationship GABA-A Receptor Modulation Flavone SAR

6-Methyl Substitution as an Essential Pharmacophoric Element in Flavone-Derived Benzodiazepine Receptor Ligands

The 6-methyl group present in 4'-chloro-6-methylflavone is a structurally verified determinant of high-affinity benzodiazepine receptor (BDZ-R) interaction. SAR studies of 40 newly synthesized flavone derivatives, combined with analysis of previously described compounds, demonstrate that substitutions at position 6—or at both positions 6 and 3'—are the only substitution patterns that give rise to high-affinity BDZ-R ligands [1]. Among 17 flavonoids evaluated, 6-methylflavone (IC₅₀ = 0.12-8 μM) was identified as the most potent BDZ-R inhibitor, exhibiting competitive inhibition of [³H]-Ro 15-1788 binding and GABA ratio values indicating an antagonistic or weak partial agonistic profile [2]. The pharmacophore model refined by Kahnberg et al. further maps the receptor region adjacent to the 6-position and identifies 6-substitution as critical for steric and electronic complementarity with the benzodiazepine binding site [3].

Benzodiazepine Receptor Flavone Pharmacophore SAR Mapping

Comparative Physicochemical Profile: LogP and Predicted BBB Penetration vs. Unsubstituted Parent Scaffold

4'-Chloro-6-methylflavone exhibits a calculated LogP of 4.42 and a topological polar surface area (TPSA) of 30.21 Ų [1]. The combination of chloro (4') and methyl (6) substituents increases lipophilicity substantially relative to the unsubstituted flavone parent scaffold (flavone: predicted LogP approximately 2.6-3.0). This physicochemical profile—LogP > 3 and TPSA < 60 Ų—falls within the optimal range for central nervous system (CNS) penetration as defined by established drug-likeness filters [2]. The enhanced lipophilicity conferred by the 4'-chloro and 6-methyl dual substitution pattern is a differentiating characteristic that may favor blood-brain barrier permeability in CNS-targeted experimental applications compared to more polar flavone analogs.

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Properties

Halogen Substitution at 4' Position as a Modulator of Receptor Selectivity: Class-Level SAR Inference

SAR studies of flavone derivatives binding to the benzodiazepine site of GABA-A receptors demonstrate that incorporation of electronegative substituents at the 6-position and the 3'-position of the phenyl ring yields significant increases in binding affinity [1]. The 4'-chloro substitution in the target compound represents a para-halogenation pattern. Although the 3'-position is more extensively characterized in the literature as an affinity-enhancing site, the presence of a chlorine atom at the 4'-position introduces distinct steric and electronic properties compared to 3'-halogenated or unsubstituted analogs [2]. The refined pharmacophore model of Kahnberg et al. has mapped steric repulsive regions adjacent to the benzodiazepine binding site; the 4'-position may occupy a boundary region between favorable and unfavorable steric zones, potentially conferring a unique selectivity profile distinct from 3'-substituted derivatives [3].

Halogenated Flavone SAR GABA-A Receptor Subtype Selectivity Electronegative Substitution

CYP2A6 Binding Affinity: Differentiated Metabolic Interaction Profile

4'-Chloro-6-methylflavone exhibits measurable binding affinity to CYP2A6 with a reported Kd value of 4.5 μM, assessed via type 1 interaction measured by absorbance increase at 379-387 nm [1]. CYP2A6 is a hepatic enzyme responsible for the metabolism of nicotine, coumarin, and certain pharmaceutical agents. This binding affinity value provides a quantitative baseline for evaluating the compound's potential to engage CYP2A6 in metabolic studies, distinguishing it from flavone derivatives with different CYP isoform interaction profiles. By comparison, many unsubstituted flavones exhibit preferential binding to CYP1A family enzymes rather than CYP2A6 [2].

Cytochrome P450 CYP2A6 Drug Metabolism

GABA Transporter (GAT1) Interaction Profile: Weak Inhibition with Species-Dependent Variation

4'-Chloro-6-methylflavone exhibits weak inhibition of GABA transporter 1 (GAT1), with reported IC₅₀ values of 25.7 μM for mouse GAT1 expressed in HEK293 cells and 96.9 μM for human GAT1 expressed in CHO cells [1]. This approximately 3.8-fold species-dependent difference in potency represents a quantitative differentiation point. At 25.7 μM, the compound produces measurable but modest inhibition of GABA uptake in the murine transporter, while human GAT1 requires substantially higher concentrations (IC₅₀ ~97 μM) for equivalent inhibition. These values place 4'-Cl-6MF as a low-potency GAT1 modulator, contrasting with the compound's more prominent structural analog activity at GABA-A receptor sites as inferred from SAR studies [2].

GABA Transporter GAT1 Neurotransmitter Uptake

4'-Chloro-6-methylflavone: Evidence-Based Research Application Scenarios


SAR Studies of Para-Chloro Substitution Effects in Flavone-Derived Benzodiazepine Receptor Ligands

4'-Chloro-6-methylflavone is optimally deployed as a test article in structure-activity relationship studies examining the pharmacological consequences of para- versus meta- or ortho-halogen substitution on flavone-derived benzodiazepine receptor ligands. The compound's 4'-chloro substitution pattern represents a distinct positional isomer relative to the more extensively characterized 3'-halogenated series, and comparative evaluation against the 2'-chloro isomer (which demonstrates verified GABA-A receptor modulation and in vivo efficacy) would directly address a gap in the current SAR understanding of this chemical class [1][2].

Comparative Metabolism Studies Involving CYP2A6 Enzyme Interaction

The compound's documented binding affinity to CYP2A6 (Kd = 4.5 μM) supports its application in cytochrome P450 metabolism studies, particularly those comparing the metabolic handling of structurally related flavone derivatives [1]. Unlike many unsubstituted flavones that preferentially engage CYP1A isoforms, 4'-Cl-6MF offers a differentiated CYP2A6 interaction profile that may be exploited to probe the structural determinants of flavone-enzyme recognition [2].

GABAergic Mechanism Profiling in Species-Comparative Neuropharmacology

The species-dependent GAT1 inhibition profile of 4'-Cl-6MF—approximately 3.8-fold more potent at mouse GAT1 (IC₅₀ = 25.7 μM) compared to human GAT1 (IC₅₀ = 96.9 μM)—positions the compound as a useful tool for investigating species-specific differences in GABA transporter pharmacology [1]. This application is particularly relevant for studies seeking to understand translational gaps between rodent models and human GABAergic systems.

Physicochemical Profiling for CNS-Targeted Flavone Derivative Libraries

With a calculated LogP of 4.42 and a TPSA of 30.21 Ų, 4'-chloro-6-methylflavone occupies a physicochemical space (LogP > 3, TPSA < 60 Ų) that is predictive of favorable blood-brain barrier penetration [1][2]. The compound can serve as a reference standard or comparator in compound library design efforts aimed at optimizing CNS exposure of flavone-based chemical probes.

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